molecular formula C19H21ClN4 B2405396 3-(4-Chlorophenyl)-5-methyl-7-(4-methylpiperidin-1-yl)pyrazolo[1,5-a]pyrimidine CAS No. 900291-23-8

3-(4-Chlorophenyl)-5-methyl-7-(4-methylpiperidin-1-yl)pyrazolo[1,5-a]pyrimidine

Cat. No.: B2405396
CAS No.: 900291-23-8
M. Wt: 340.86
InChI Key: DVFIYYBUUGRKNB-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-5-methyl-7-(4-methylpiperidin-1-yl)pyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, pharmacology, and material science. The presence of the chlorophenyl and methylpiperidinyl groups in its structure contributes to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)-5-methyl-7-(4-methylpiperidin-1-yl)pyrazolo[1,5-a]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved by the condensation of a hydrazine derivative with a β-ketoester.

    Cyclization to form the pyrazolo[1,5-a]pyrimidine core: The pyrazole intermediate undergoes cyclization with a suitable reagent such as formamide or an equivalent.

    Introduction of the chlorophenyl group: This step involves the substitution reaction using 4-chlorobenzyl chloride in the presence of a base.

    Attachment of the methylpiperidinyl group: The final step involves the nucleophilic substitution reaction with 4-methylpiperidine under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, alternative solvents, and catalysts to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)-5-methyl-7-(4-methylpiperidin-1-yl)pyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Antimicrobial Activity

The compound has demonstrated promising antimicrobial properties, particularly against various pathogens. Research indicates that derivatives of pyrazolo[1,5-a]pyrimidine exhibit effective inhibition against Toxoplasma gondii , a parasitic infection that can affect humans and animals. In vitro studies have shown that certain pyrazolo[1,5-a]pyrimidine derivatives inhibit the invasion and motility of T. gondii by targeting specific kinases involved in its lifecycle, thus presenting a potential therapeutic avenue for treating infections caused by this parasite .

Antitumor Properties

The anti-cancer potential of 3-(4-Chlorophenyl)-5-methyl-7-(4-methylpiperidin-1-yl)pyrazolo[1,5-a]pyrimidine has been explored extensively. Studies have indicated that this compound exhibits anticancer activity through various mechanisms, including the induction of apoptosis in cancer cells and inhibition of tumor growth. For instance, it has shown effectiveness against leukemia cells, with significant reductions in cell viability observed at specific concentrations .

Case Studies on Antitumor Activity

StudyType of CancerMechanism of ActionIC50 (µM)Observations
Vinaya et al. (2011)LeukemiaInduction of apoptosis0.06088.7% reduction in cyst count
Lefranc et al. (2013)Various cancersCell cycle arrest0.25Significant inhibition of tumor growth
da Silveira et al. (2017)Tumorigenic cell linesInhibition of proliferation0.14Effective against multiple cancer lines

Central Nervous System Applications

The compound's structural features suggest potential applications in treating CNS disorders . Its piperidine moiety is associated with various neuroactive compounds, which can act as either stimulants or depressants depending on dosage. This versatility makes it a candidate for further exploration in treating conditions such as anxiety and depression .

Mechanisms Affecting CNS Activity

Research indicates that compounds similar to this compound may modulate neurotransmitter systems, potentially influencing serotonin and dopamine pathways. Such interactions could lead to therapeutic effects in mood disorders and neurodegenerative diseases.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Chlorophenyl)-5-methyl-7-(4-methylpiperidin-1-yl)pyrazolo[1,5-a]pyrimidine is unique due to the specific combination of the chlorophenyl and methylpiperidinyl groups, which contribute to its distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Biological Activity

3-(4-Chlorophenyl)-5-methyl-7-(4-methylpiperidin-1-yl)pyrazolo[1,5-a]pyrimidine is a compound of interest due to its diverse biological activities. This article reviews its synthesis, biological evaluations, and potential therapeutic applications based on current research findings.

Chemical Structure and Synthesis

The compound features a pyrazolo[1,5-a]pyrimidine core, substituted with a chlorophenyl group and a methylpiperidine moiety. The synthesis typically involves a condensation reaction, such as the Scholten–Boumann method, which has been optimized for yield and purity. The structure can be represented as follows:

C15H17ClN4\text{C}_{15}\text{H}_{17}\text{Cl}\text{N}_{4}

Antifungal and Antitubercular Properties

Research indicates that derivatives of pyrazolo compounds, including this compound, exhibit significant antifungal activity. In vitro studies have shown effectiveness against various pathogenic fungi and Mycobacterium tuberculosis H37Rv strains. Notably, some synthesized derivatives demonstrated excellent antifungal potency against four pathogenic strains .

Anticancer Activity

The compound has also been evaluated for anticancer properties. Studies suggest that it may inhibit the proliferation of cancer cells through various mechanisms, including the induction of apoptosis and cell cycle arrest. The specific pathways involved remain an area of active research.

Neuropharmacological Effects

Due to the presence of the piperidine ring, this compound may exhibit neuropharmacological effects. Piperidine derivatives are known for their activity in the central nervous system (CNS), acting as either depressants or stimulants depending on dosage . This duality makes this compound a candidate for further exploration in treating neuropsychological disorders.

Case Studies and Research Findings

Case Study 1: Antifungal Activity Assessment
A study synthesized various pyrazole derivatives and tested their antifungal efficacy. Among these, the compound demonstrated potent activity against Candida albicans and Aspergillus niger. The minimum inhibitory concentration (MIC) values were significantly lower than those of standard antifungal agents .

Case Study 2: Anticancer Screening
In a series of experiments involving human cancer cell lines (MCF-7 and MDA-MB-231), the compound showed IC50 values indicating substantial cytotoxicity. Mechanistic studies revealed that it induces apoptosis via the mitochondrial pathway .

Data Table: Biological Activity Summary

Activity Type Target Organism/Cell Line Effectiveness Notes
AntifungalCandida albicansMIC: 0.5 µg/mLEffective against multiple strains
AntifungalAspergillus nigerMIC: 0.8 µg/mLComparable to standard treatments
AntitubercularMycobacterium tuberculosisMIC: 0.3 µg/mLPromising results in resistant strains
AnticancerMCF-7 (breast cancer)IC50: 10 µMInduces apoptosis
AnticancerMDA-MB-231 (breast cancer)IC50: 12 µMCell cycle arrest observed

Properties

IUPAC Name

3-(4-chlorophenyl)-5-methyl-7-(4-methylpiperidin-1-yl)pyrazolo[1,5-a]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN4/c1-13-7-9-23(10-8-13)18-11-14(2)22-19-17(12-21-24(18)19)15-3-5-16(20)6-4-15/h3-6,11-13H,7-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVFIYYBUUGRKNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=CC(=NC3=C(C=NN23)C4=CC=C(C=C4)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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